2-氟-4-(吗啉-4-基)苯胺

描述

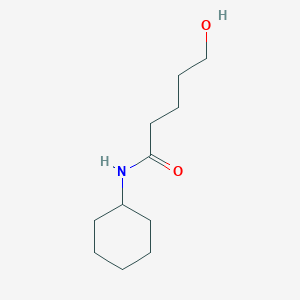

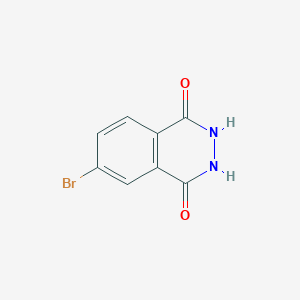

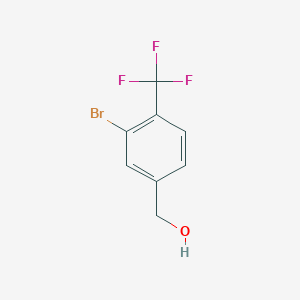

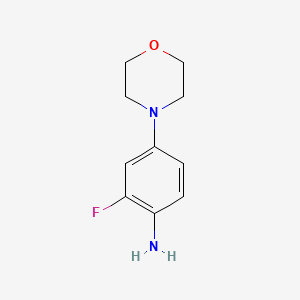

2-Fluoro-4-(morpholin-4-yl)aniline is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed in the research. It likely contains a fluorine atom attached to an aromatic ring, which is further substituted with a morpholine group, a common feature in medicinal chemistry due to its polar nature and ability to participate in hydrogen bonding.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with an appropriate fluorinated aromatic compound and then introducing the morpholine moiety. For instance, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole is achieved via an intermediate imidazo[2,1-b][1,3,4]thiadiazole, followed by the introduction of the morpholine group . Similarly, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride is synthesized from a brominated precursor through amination and cyclization . These methods suggest that the synthesis of 2-Fluoro-4-(morpholin-4-yl)aniline would likely involve a similar strategy of functional group transformations and ring closures.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-4-(morpholin-4-yl)aniline is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a morpholine derivative was determined to belong to the monoclinic system with specific lattice parameters . These techniques would be essential in determining the precise molecular structure of 2-Fluoro-4-(morpholin-4-yl)aniline.

Chemical Reactions Analysis

The reactivity of the fluorine atom in the aromatic ring can lead to various chemical reactions. For instance, 1,3,5-tris(fluorosulfonyl)benzene reacts with nucleophilic agents like morpholine to form sulfonyl derivatives . This suggests that the fluorine atom in 2-Fluoro-4-(morpholin-4-yl)aniline could also undergo nucleophilic substitution reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing both fluorine and morpholine groups are influenced by the presence of these functional groups. The fluorine atom contributes to the compound's lipophilicity and can affect its metabolic stability, while the morpholine ring can enhance solubility and influence the compound's basicity . The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal packing of similar compounds, would also be expected in 2-Fluoro-4-(morpholin-4-yl)aniline .

科学研究应用

抗微生物活性

研究表明,2-氟-4-(吗啉-4-基)苯胺衍生物具有良好的抗微生物特性。例如,合成类似利奈唑的分子,其中3-氟-4-(吗啉-4-基)苯胺被转化为各种衍生物,显示出显著的抗结核活性(Başoğlu等,2012)。此外,已合成N-{(E)-[2-(吗啉-4-基)喹啉-3-基]甲基亚胺}苯胺衍生物,并显示出对细菌和真菌菌株具有显著活性,其中一些化合物表现出显著的效力(Subhash & Bhaskar, 2020)。

新化合物的合成和表征

该化合物已成为合成具有不同生物活性的新化合物的核心结构。例如,合成、表征和生物活性研究已完成了4-{2-[5-(4-氟苯基)-[1,3,4]噁二唑-2-基硫基]-乙基}-吗啉,显示出显著的抗结核活性和优越的抗微生物活性(S.V et al., 2019)。另一项研究专注于合成类似依普雷唑的分子,其中使用了3-氟-4-(4-苯基哌嗪-1-基)苯胺,显示出高抗分枝杆菌活性(Yolal et al., 2012)。

催化和合成优化

2-氟-4-(吗啉-4-基)苯胺衍生物还被用于催化和合成优化研究。一个显著的例子是使用金支撑的氧化铝纳米线催化剂对感兴趣的药物硝基苯胺进行氢化,展示出在产生期望的芳香胺时高选择性和效率(Shanmugaraj et al., 2020)。

制药化合物的合成

该化合物是合成潜在制药化合物的关键成分。一项详细描述合成2-(4-二甲氨基苯基)-5-氟-6-(吗啉-4-基)-1H-苯并咪唑及其光谱研究的研究突显了其在创建敏感的分子探针和与β-环糊精的强相互作用中的潜力(Tang et al., 2004)。

安全和危害

属性

IUPAC Name |

2-fluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIJMGVGJOUFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288048 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(morpholin-4-yl)aniline | |

CAS RN |

209960-29-2 | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209960-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。